molecular formula C13H14N2O3S B5621365 6-(4-morpholinylcarbonyl)-2H-1,4-benzothiazin-3(4H)-one

6-(4-morpholinylcarbonyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5621365
M. Wt: 278.33 g/mol
InChI Key: VYHNOLIJPQFGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to "6-(4-morpholinylcarbonyl)-2H-1,4-benzothiazin-3(4H)-one" involves intricate procedures yielding compounds with potential bacteriostatic activity against specific bacterial strains (Guarda et al., 2004). Another study elaborates on the cyclocondensation processes leading to the formation of structurally related compounds, showcasing the complexity and precision required in the synthesis stages (Karimian et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to the one has been determined through X-ray analysis, revealing detailed insights into their steric configurations and underlying chemical behavior (Kulakov et al., 2015). These findings are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its derivatives are complex, involving nucleophilic substitutions and intramolecular cyclization processes, leading to the formation of novel compounds with varied biological activities (Mor & Sindhu, 2019). These reactions underscore the compound's reactivity and potential as a precursor for various pharmacological agents.

Physical Properties Analysis

The physical properties of such compounds, including solubility and molecular geometry, are essential for their application in different fields. Studies have shown that the physical properties can significantly influence the compound's biological activity and interaction with biological systems (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various substrates and conditions, define the compound's utility and application range. Detailed studies have provided insights into the chemoselective synthesis processes, enabling the creation of structurally diverse molecules with specific functionalities (Dong et al., 2018).

Safety and Hazards

“4-(4-Morpholinylcarbonyl)benzoic acid” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . “4-Morpholinecarbonyl Chloride” is classified as Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity (single exposure) Category 3, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Mode of Action

The exact mode of action of 6-(4-morpholinylcarbonyl)-2H-1,4-benzothiazin-3(4H)-one is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes. The morpholinylcarbonyl group might play a role in this interaction, but further studies are required to confirm this.

properties

IUPAC Name

6-(morpholine-4-carbonyl)-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-12-8-19-11-2-1-9(7-10(11)14-12)13(17)15-3-5-18-6-4-15/h1-2,7H,3-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHNOLIJPQFGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)SCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.